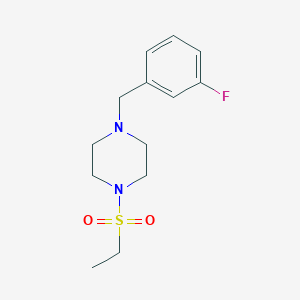![molecular formula C17H11Cl2N3O4 B10886274 2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)
2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-hydroxy-3-nitroacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst: Acid or base catalyst (e.g., piperidine or acetic acid)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its pyrazolone core is similar to other known pharmaceuticals, suggesting potential therapeutic applications.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
相似化合物的比较
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.
Metamizole: Known for its analgesic and antispasmodic effects.
Uniqueness
2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and hydroxyl groups allows for diverse chemical reactions and potential modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H11Cl2N3O4 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
(4E)-2-(3,4-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H11Cl2N3O4/c1-9-12(7-10-3-2-4-15(16(10)23)22(25)26)17(24)21(20-9)11-5-6-13(18)14(19)8-11/h2-8,23H,1H3/b12-7+ |
InChI 键 |
JBIWSJYZHCHZIN-KPKJPENVSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)

![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)

![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)


![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
